Phelligridin J
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H6O8 |
|---|---|
Molecular Weight |
290.18 g/mol |
IUPAC Name |
8,9-dihydroxy-1,6-dioxopyrano[4,3-c]isochromene-3-carboxylic acid |
InChI |
InChI=1S/C13H6O8/c14-6-1-4-5(2-7(6)15)12(18)20-8-3-9(11(16)17)21-13(19)10(4)8/h1-3,14-15H,(H,16,17) |
InChI Key |
HRPMTHJYSWKEDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)C(=O)OC3=C2C(=O)OC(=C3)C(=O)O |
Synonyms |
phelligridin J |
Origin of Product |
United States |
Advanced Methodologies for Isolation and Structural Characterization of Phelligridin J
Identification and Cultivation of Natural Producers
The journey to obtaining pure Phelligridin J begins with its natural producers, primarily fungi. Identifying and cultivating these fungal sources are the foundational steps for any subsequent research.
Fungal Sources and Strain Isolation
This compound has been identified in fungi belonging to the Hymenochaetaceae family. researchgate.netresearchgate.netmycosphere.org Specific species known to produce this compound include:
Phellinus igniarius : This fungus, commonly known as the willow bracket or false tinder polypore, is a primary source from which this compound and its analogs have been isolated. nih.govwikipedia.org It is a type of white-rot fungus found on various broad-leafed trees. wikipedia.org
Fuscoporia ferruginosa : Research has also detected this compound in this species, another member of the Hymenochaetaceae family. researchgate.net
The process of strain isolation involves collecting fruiting bodies of these fungi from their natural habitats. From these samples, pure fungal cultures are established in a laboratory setting. This ensures a consistent and reliable source of the fungus for controlled studies and biomass production.
Biomass Production Strategies for Metabolite Research
Once a fungal strain is isolated, the next step is to produce a sufficient quantity of biomass to make the extraction of this compound feasible. Several strategies are employed for this purpose:
Submerged Fermentation: This technique involves growing the fungal mycelium in a liquid nutrient medium. It allows for a high degree of control over environmental factors such as temperature, pH, and nutrient levels, which can be optimized to maximize the production of secondary metabolites like this compound. researchgate.netresearchgate.net
Solid-State Fermentation: In this method, the fungus is cultivated on a solid substrate, which can mimic its natural growing conditions.
Cultivation of Fruiting Bodies: For some research, the fruiting bodies of the fungus are cultivated, as they can be a rich source of specific compounds. rsc.org
These biomass production strategies are crucial for generating the necessary starting material for the extraction and purification of this compound for further chemical and biological investigation. mdpi.comresearchgate.net
Sophisticated Extraction and Chromatographic Purification Techniques
With a sufficient amount of fungal biomass, the process of isolating this compound begins. This involves a multi-step approach using various extraction and chromatographic techniques to separate the target compound from a complex mixture of other metabolites.
Optimization of Solvent Extraction Protocols
The initial step in isolating this compound from the fungal biomass is solvent extraction. The choice of solvent is critical for efficiently extracting the compound while minimizing the co-extraction of undesirable substances.
Commonly used solvents for the extraction of phelligridins and related polyphenols include:
Methanol: Often used to create a crude extract from the fungal material. tandfonline.com
Ethyl Acetate: Used in liquid-liquid partitioning to separate compounds based on their polarity. uni-halle.de
The optimization of these protocols may involve varying the solvent-to-solid ratio, extraction time, and temperature to maximize the yield of this compound.
Application of Modern Preparative Chromatography
Following initial extraction, a series of chromatographic techniques are employed to purify this compound. hilarispublisher.com Preparative chromatography is essential for isolating the compound in sufficient quantities for structural analysis and bioactivity studies. evotec.com
| Chromatographic Technique | Principle of Separation | Application in this compound Purification |
| Sephadex LH-20 | Gel filtration and partition chromatography based on molecular size and polarity. prep-hplc.comcytivalifesciences.com | Used for the initial fractionation of the crude extract, separating compounds based on their size and polarity. tandfonline.comuni-halle.de |
| Sep-pak ODS Cartridge | Reversed-phase chromatography where non-polar compounds adsorb to the stationary phase. | A solid-phase extraction (SPE) method to pre-purify the extract before further chromatographic steps. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on the differential partitioning of compounds between a stationary and a mobile phase. researchgate.net | A key technique for the final purification of this compound, often using a C18 column. researchgate.netuni-halle.de |
| Macroporous Resins | Adsorption based on the large surface area and specific pore structure of the resin. researchgate.netresearchgate.net | Utilized for the enrichment and purification of target compounds from the fermentation broth. researchgate.netresearchgate.net |
These techniques are often used in succession to achieve a high degree of purity. researchgate.net
Utilization of Adsorption Resins for Enhanced Purity
Adsorption resins play a significant role in the purification of natural products like this compound. sigmaaldrich.compurolite.com These synthetic polymers have a high surface area and can be tailored with specific chemical properties to selectively adsorb certain molecules. mdpi.com
In the context of this compound purification, macroporous resins can be used to capture the compound from the crude extract or fermentation broth, while allowing impurities to pass through. researchgate.netresearchgate.net The adsorbed this compound can then be eluted using a suitable solvent, resulting in a more concentrated and purer sample. This method is particularly effective for large-scale purification. researchgate.net
Comprehensive Spectroscopic and Spectrometric Elucidation of Molecular Architecture
The definitive structural determination of complex natural products like this compound relies on a synergistic application of advanced spectroscopic and spectrometric techniques. These methodologies provide a detailed portrait of the molecule, from its fundamental atomic composition and connectivity to its three-dimensional arrangement. The elucidation of this compound, a pyrano[4,3-c]isochromen-4-one derivative isolated from the fungus Phellinus igniarius, serves as a case study for the power of these analytical tools. nih.govfigshare.com The structure was conclusively established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., HMQC, HMBC) NMR experiments are essential for unambiguous assignment of all proton and carbon signals. mdpi.commdpi.com
¹H NMR spectroscopy provides information on the chemical environment of protons, their multiplicity (singlet, doublet, etc.), and their coupling constants, revealing the connectivity of neighboring protons. In a highly condensed and proton-deficient aromatic system like this compound, the few observable proton signals are critical for piecing together the structure. mdpi.com
¹³C NMR spectroscopy, often performed with proton decoupling, reveals the number of unique carbon atoms in the molecule. The chemical shifts of these carbons indicate their functional type (e.g., carbonyl, aromatic, olefinic). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. bhu.ac.in
For this compound, with its complex fused-ring system, two-dimensional NMR experiments are indispensable. Heteronuclear Multiple-Quantum Coherence (HMQC) or Heteronuclear Single-Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple-Bond Correlation (HMBC) experiment is particularly crucial, as it reveals long-range correlations (typically over two to three bonds) between protons and carbons, allowing the assembly of the molecular fragments into the final, complete structure. mdpi.comresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound (Note: The following data are representative assignments based on the known structure of this compound. Chemical shifts (δ) are reported in parts per million (ppm).)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (Multiplicity, J in Hz) | Key HMBC Correlations |
| 1 | ~160.0 | - | C-3, C-9b |
| 3 | ~145.0 | ~7.0 (s) | C-1, C-4, C-4a |
| 3-COOH | ~165.0 | - | - |
| 4 | ~108.0 | - | - |
| 4a | ~130.0 | - | C-3, C-5a, C-9b |
| 5a | ~115.0 | - | - |
| 6 | ~158.0 | - | C-5a, C-7 |
| 7 | ~102.0 | ~6.8 (s) | C-5a, C-8, C-9, C-9a |
| 8 | ~150.0 | - | C-7, C-9, C-9a |
| 9 | ~148.0 | - | C-7, C-8, C-9a, C-9b |
| 9a | ~120.0 | - | C-7, C-8, C-9 |
| 9b | ~125.0 | - | C-1, C-4a, C-9 |
This is an interactive table. You can sort and filter the data.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination (e.g., HR-ESI-MS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. innovareacademics.inmeasurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This precision allows for the calculation of a unique elemental formula.
For the structural elucidation of this compound, a technique like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is typically employed. researchgate.netresearchgate.netnih.gov ESI is a soft ionization technique that generally produces an intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, minimizing fragmentation and providing a clear indication of the molecular weight. aocs.org The high resolving power of the mass analyzer (such as a Time-of-Flight (TOF) or Orbitrap) allows for the differentiation between compounds with the same nominal mass but different elemental formulas. innovareacademics.innih.gov
The molecular formula of this compound was determined to be C₁₃H₆O₈. nih.gov The exact mass calculated from this formula can be compared to the experimentally measured mass from HRMS to confirm the elemental composition with a high degree of confidence, typically with an error of less than 5 ppm.
Table 2: HR-ESI-MS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₆O₈ | nih.gov |
| Calculated Exact Mass [M-H]⁻ | 289.0006 | Computed |
| Observed m/z [M-H]⁻ | ~289.000 | mdpi.com |
| Ionization Mode | ESI (Negative) |
This is an interactive table. You can sort and filter the data.
Advanced Spectroscopic Methods for Conformational Analysis
Conformational analysis investigates the three-dimensional shapes that a molecule can adopt. fiveable.me While the primary structure of this compound is elucidated by the methods above, understanding its preferred conformation can be important. Given the rigid, largely planar, fused aromatic ring system of this compound, significant conformational flexibility is not expected. The core pyrano[4,3-c]isochromene structure imposes significant constraints on the molecule's geometry.
However, minor deviations from planarity or the orientation of the carboxylic acid group and the two hydroxyl groups could be investigated using advanced techniques. The Nuclear Overhauser Effect (NOE) is a key phenomenon for this purpose, where the transfer of nuclear spin polarization from one nucleus to another through space is observed. 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can detect protons that are close to each other in space, even if they are not directly connected through bonds. mdpi.com
For this compound, an NOE experiment could confirm the spatial proximity between the protons on the aromatic rings (e.g., H-3 and H-7) and adjacent parts of the molecule, reinforcing the structural assignment. While detailed conformational analysis studies on this compound are not widely reported, likely due to its rigid nature, these methods remain the primary tools for such investigations in natural product chemistry. nih.gov
Elucidation and Engineering of Phelligridin J Biosynthetic Pathways
Identification of Key Biosynthetic Precursors and Intermediates (e.g., Hispidin (B607954), Tricetolatone)
The biosynthesis of Phelligridin J is intricately linked to the formation of its precursor, hispidin. Structural analysis has long suggested that hispidin is a key intermediate in the biosynthesis of phelligridins. nih.gov Hispidin itself is a styrylpyrone, a class of polyphenols with a broad range of biological activities. nih.gov
Recent research has identified tricetolatone (TL) as a crucial biosynthetic precursor for hispidin. nih.govresearchgate.net Studies have shown that the addition of tricetolatone to the fermentation broth of Phellinus igniarius leads to a significant increase in the production of hispidin and its derivatives. nih.govresearchgate.net In experiments, the concentration of hispidin increased five-fold three days after the addition of tricetolatone, while the concentration of tricetolatone itself gradually decreased, providing strong evidence for its role as a precursor. nih.gov
The proposed biosynthetic route suggests that hispidin is formed through the condensation of tricetolatone and 3,4-dihydroxybenzaldehyde (B13553). nih.gov This foundational knowledge of the initial precursors is the first step in mapping the complete pathway to this compound.
Table 1: Key Precursors and Intermediates in the this compound Biosynthetic Pathway
| Compound | Role | Evidence |
|---|---|---|
| Tricetolatone | Precursor to Hispidin | Addition to P. igniarius culture increases hispidin production. nih.govresearchgate.net |
| Hispidin | Key Intermediate | Postulated as a key intermediate for phelligridins based on structural analyses. nih.gov |
| Phelligridin A | Direct Precursor | This compound is an oxidative derivative of Phelligridin A. acs.org |
Enzymatic Catalysis and Pathway Branching Points
The conversion of simple precursors into the complex structure of this compound is orchestrated by a series of specific enzymes. These biocatalysts are responsible for forming key chemical bonds and introducing specific functional groups, leading to the final molecular architecture.
A significant breakthrough in understanding hispidin biosynthesis was the identification and characterization of the enzyme PheG from Phellinus igniarius. researchgate.net PheG has been identified as an aldol (B89426) condensation synthase. researchgate.net In vitro studies have demonstrated that PheG catalyzes the crucial C-C bond formation in the aldol condensation reaction between tricetolatone and 3,4-dihydroxybenzaldehyde to generate hispidin. researchgate.net The identification of PheG provides a key enzymatic link in the pathway leading to phelligridins. researchgate.net
While PheG is central to the formation of the hispidin core, the subsequent conversion of hispidin into various phelligridins, including the oxidative step to form this compound from Phelligridin A, involves other enzyme classes. Proteomic studies of P. igniarius have identified several dehydrogenases and oxygenases that are upregulated during hispidin production and are believed to be involved in the synthesis of its structural derivatives like phelligridin D. nih.gov It is highly probable that an oxygenase is responsible for the oxidative transformation of Phelligridin A to this compound.
The formation of this compound involves key enzymatic reactions, primarily C-C bond formation and oxidation.
The C-C bond formation is exemplified by the action of PheG, which catalyzes an aldol condensation. researchgate.net This type of reaction is fundamental in building the carbon skeleton of many natural products.
The conversion of Phelligridin A to this compound is an oxidation reaction. acs.org In the biosynthesis of hispidin derivatives, it is proposed that phenolic compounds are oxidized to benzoquinones, which then stimulate free radical transfer to form a variety of novel chemical structures. nih.gov This suggests that the formation of this compound likely proceeds through an enzyme-catalyzed oxidation, potentially involving a radical mechanism. Fungal enzymes, particularly oxygenases, are well-known for their role in such oxidative transformations of polyphenols. mdpi.com
Application of Omics Technologies for Pathway Discovery
Modern "omics" technologies provide a powerful, high-throughput approach to unraveling complex biosynthetic pathways by simultaneously analyzing large sets of biological molecules like proteins, transcripts, and metabolites.
Proteomic analysis has been instrumental in identifying the enzymes involved in the biosynthesis of hispidin and its derivatives in Phellinus igniarius. nih.govresearchgate.net A technique known as isobaric tags for relative and absolute quantification (iTRAQ) has been employed to study the dynamic changes in protein expression in response to the addition of the precursor tricetolatone. nih.govresearchgate.net
These iTRAQ-based studies have identified numerous differentially expressed proteins. nih.gov Notably, several dehydrogenases and oxygenases were found to be upregulated during the period of increased hispidin production, suggesting their involvement in the biosynthetic pathway. nih.gov Specifically, dehydrogenases GME1855_g, GME4242_g, GME4316_g, and GME9582_g were identified as essential for hispidin synthesis. nih.gov This proteomic data provides a list of candidate enzymes that could be responsible for the later steps in phelligridin biosynthesis, including the oxidation leading to this compound.
Table 2: Differentially Expressed Proteins in P. igniarius during Hispidin Biosynthesis Identified by iTRAQ
| Protein Class | Role in Biosynthesis | Regulation |
|---|---|---|
| Dehydrogenases | Essential for hispidin synthesis | Increased expression during production nih.gov |
| Oxygenases | Synthesis of hispidin structural derivatives | Upregulated during production nih.gov |
| ATP synthase | Energy metabolism to support biosynthesis | Differentially expressed nih.gov |
| NAD binding proteins | Electron transfer and dehydrogenation reactions | Differentially expressed researchgate.net |
Transcriptomic analysis , which studies the complete set of RNA transcripts, has been applied to Phellinus species to identify genes involved in secondary metabolism. nih.gov In Phellinus linteus, de novo transcriptome analysis identified thousands of unigenes, with a significant portion annotated to metabolic pathways and the biosynthesis of secondary metabolites. nih.gov Such analyses provide a valuable resource for identifying candidate genes encoding the enzymes of the this compound pathway.
Metabolomic profiling , the systematic study of small molecules within a biological system, has been used to analyze the chemical composition of Phellinus igniarius and other related fungi. nih.govfrontiersin.org These studies have successfully identified a range of hispidin derivatives and other polyphenols. nih.gov By correlating changes in the metabolome with transcriptomic and proteomic data, researchers can build a comprehensive picture of the biosynthetic network and identify the specific metabolic routes leading to compounds like this compound. For instance, metabolomic analysis of P. igniarius has confirmed the presence of hispidin and its derivatives, providing the chemical context for genomic and proteomic investigations. nih.gov The integration of these omics technologies is crucial for the complete elucidation and future engineering of the this compound biosynthetic pathway. google.com
Synthetic Biology and Metabolic Engineering Approaches for Compound Production
The production of complex fungal secondary metabolites such as this compound through traditional fermentation of wild-type strains is often inefficient due to low yields and the co-production of numerous related compounds. Synthetic biology and metabolic engineering offer powerful tools to overcome these limitations. By manipulating the genetic and regulatory networks of the producing organisms, it is possible to enhance the biosynthesis of desired compounds, reconstruct pathways in more tractable hosts, and even generate novel derivatives. While research specifically targeting this compound is still emerging, principles derived from studies on its precursor, hispidin, and other fungal polyketides provide a clear roadmap for future engineering efforts.
Genetic Manipulation of Fungal Strains for Enhanced Biosynthesis
Genetic manipulation of the native fungal producers, primarily species within the Phellinus and Sanghuangporus genera, represents a direct strategy to increase the yield of this compound. mycosphere.orgmdpi.com The core objective is to channel metabolic flux towards the hispidin core structure and promote its subsequent conversion to this compound. Several genetic engineering strategies are applicable, drawing from successful examples in other filamentous fungi. mdpi.comfrontiersin.org
Key strategies for enhancing biosynthesis include:
Overexpression of Pathway Genes: Increasing the expression levels of key biosynthetic genes is a fundamental approach. This includes the genes responsible for producing precursors like hispidin, such as polyketide synthases (PKS), and the specific tailoring enzymes (e.g., oxidases, peroxidases) that are hypothesized to convert hispidin into this compound. nih.govresearchgate.net Using strong, constitutive promoters to drive the expression of these genes can significantly boost the production of the final compound. mdpi.com
Deletion of Competing Pathways: Fungal metabolic networks are highly branched, with numerous pathways competing for the same precursors. For instance, the precursor hispidin can be converted into a variety of derivatives, including Phelligridin D, Phelligridin G, and hypholomine B. nih.govresearchgate.net By identifying and knocking out the genes responsible for these competing side-reactions, metabolic flux can be redirected towards the desired this compound molecule. Modern tools like CRISPR/Cas9 have proven highly effective for targeted gene deletion in filamentous fungi. mdpi.com
Upregulation of Precursor Supply: The biosynthesis of this compound is dependent on a steady supply of its foundational precursors, which include molecules like malonyl-CoA and caffeic acid for the hispidin backbone. nih.gov Engineering the primary metabolism of the fungus to enhance the pools of these precursors can alleviate potential bottlenecks in the biosynthetic pathway.
Elicitor and Stress Response Mimicry: The production of many fungal secondary metabolites is a response to environmental stress. nih.govoup.com Research has shown that feeding precursors like tricetolatone (TL) can induce a stress response in Phellinus igniarius, leading to a significant increase in the production of hispidin and its derivatives. nih.govresearchgate.net Genetic engineering can be used to mimic this stress response by, for example, modifying regulatory genes that control the expression of stress-related proteins, thereby activating the biosynthetic pathway without the need for external elicitors.
Table 1: Research Findings on Enhancing Hispidin and Derivative Production
| Fungal Strain | Method | Key Finding | Reference |
|---|---|---|---|
| Phellinus igniarius | Precursor feeding (Tricetolatone) | Led to increased production of hispidin and various hispidin derivatives. A stress response was induced, upregulating proteins related to energy metabolism and oxidative phosphorylation. | nih.govresearchgate.net |
| Phellinus igniarius | Proteomic Analysis (iTRAQ) | Identified several differentially expressed proteins, including oxidoreductases and ATP synthase, linked to hispidin biosynthesis, providing targets for future genetic engineering. | nih.govresearchgate.net |
| Sanghuangporus vaninii | Elicitor feeding (Methyl Jasmonate) | Altered the composition of hispidin polyphenols, increasing the production of compounds like hypholomine B and phelligridin E. | researchgate.net |
| Inonotus obliquus | Induced Oxidative Stress (H₂O₂) | Enhanced the production of hispidin analogs, suggesting that manipulating stress response pathways can increase polyphenol output. | oup.com |
Heterologous Expression Systems for Pathway Reconstruction
A significant challenge in studying and producing fungal natural products is that the native organisms are often difficult to cultivate or genetically manipulate. frontiersin.org Furthermore, many biosynthetic gene clusters (BGCs) are silent or expressed at very low levels under standard laboratory conditions. nih.gov Heterologous expression, which involves transferring the entire biosynthetic pathway into a more manageable host organism, is a powerful solution. frontiersin.orgnih.gov
The process for heterologous expression of the this compound pathway would involve:
Identification of the Biosynthetic Gene Cluster (BGC): The first step is to locate the complete set of genes responsible for this compound biosynthesis in the genome of the native producer. Fungal BGCs typically consist of a core synthase gene (e.g., a PKS for the hispidin backbone) surrounded by genes for tailoring enzymes (oxidases, transferases, etc.) that perform subsequent modifications. rsc.org
Cloning and Assembly: Once identified, the entire BGC, which can be very large, must be cloned. Techniques like in-vivo yeast recombination are used to assemble large DNA fragments containing the complete gene cluster onto an expression vector. nih.gov
Transformation into a Host: The assembled pathway is then introduced into a well-characterized heterologous host. Filamentous fungi like Aspergillus oryzae and Aspergillus nidulans are common choices because their genetic systems are well-understood, and they are proficient producers of secondary metabolites. frontiersin.org
Expression and Product Detection: If the pathway is successfully integrated and expressed, the host organism will produce this compound, which can then be detected and quantified. This approach not only enables production but also definitively confirms the function of the genes within the cluster. rsc.org
While the specific BGC for this compound has not yet been fully elucidated and expressed, this strategy has been successfully used for many other complex fungal metabolites. nih.govrsc.org For phelligridins, this would require expressing the hispidin-producing genes along with the specific, yet-to-be-identified enzymes that catalyze its dimerization and rearrangement into the this compound scaffold.
Strategies for Directed Biosynthesis of this compound Derivatives
Directed biosynthesis is an approach that combines chemical synthesis and microbial fermentation to create novel natural product analogs. This is typically achieved by feeding the microbial culture structurally modified precursors that the biosynthetic enzymes can accept and incorporate into the final molecule. rsc.org
For this compound, this strategy could be employed in several ways:
Precursor-Directed Biosynthesis: The biosynthesis of hispidin relies on precursors such as 3,4-dihydroxybenzaldehyde. nih.gov By synthesizing and introducing analogs of this precursor with different substitution patterns (e.g., fluorinated or methoxylated rings) into the fermentation medium of a hispidin-producing strain, it may be possible to generate novel hispidin analogs. These new hispidin derivatives could then be converted by the downstream enzymes into novel this compound derivatives.
Enzyme Engineering: The tailoring enzymes of the pathway, particularly the oxidases or peroxidases that are thought to couple hispidin units, could be engineered. nih.gov By altering the active sites of these enzymes through site-directed mutagenesis, their substrate specificity or the type of chemical bond they form could be changed, potentially leading to the creation of this compound isomers or related compounds with different linkages.
Combinatorial Biosynthesis: This advanced strategy involves combining genes from different biosynthetic pathways. For example, tailoring enzymes from other polyphenol pathways could be introduced into a strain engineered to produce hispidin. These foreign enzymes might be able to modify the hispidin scaffold in new ways, leading to a diverse array of novel compounds that could then serve as building blocks for new phelligridin-type structures.
One study demonstrated that supplementing cultures of Sanghuangporus vaninii with different polyunsaturated fatty acids or methyl jasmonate altered the profile of hispidin derivatives produced, yielding compounds like phelligridin E, demonstrating that the final product profile is malleable. researchgate.net This highlights the potential of manipulating pathway inputs, whether through precursor feeding or metabolic elicitation, to direct the synthesis towards specific desired derivatives.
Chemical Synthesis and Structure Based Research on Phelligridin J and Analogs
Synthetic Strategies for the Core Pyrano[4,3-c]isochromen-4-one Scaffold
The synthesis of phelligridins, a class of polyphenols possessing a distinctive tricyclic fused ring system, centers on the construction of the pyrano[4,3-c]isochromen-4-one core. rsc.org This scaffold is the structural foundation of Phelligridin J and its related compounds. Synthetic strategies have been developed that allow for the concise and scalable production of this complex heterocyclic system, enabling further investigation into its biological activities. rsc.org These methods are crucial for accessing quantities of the natural products and for generating diverse analogs for structure-activity relationship studies. rsc.orgacs.org
While a specific total synthesis for this compound has not been extensively detailed in the literature, its structure as an oxidative derivative of the co-occurring Phelligridin A provides a clear pathway for its synthesis. nih.gov The total syntheses of the closely related Phelligridins A, C, and D have been successfully established, providing a blueprint for accessing this compound. rsc.org
The synthesis of Phelligridin A has been achieved in as few as four steps. rsc.org A concise and scalable synthetic pathway for Phelligridins A, C, and D has been developed, which relies on key coupling and condensation reactions. rsc.org For instance, Phelligridin D and C can each be synthesized in six steps. rsc.org The general retrosynthetic approach involves dissecting the tricyclic system into more manageable precursors, typically an α-pyrone and a corresponding benzaldehyde (B42025) derivative. rsc.orgresearchgate.net The synthesis of Phelligridin A can be accomplished from a key intermediate, which is also used in the synthesis of Phelligridins C and D by altering the aldehyde used in an aldol-type reaction. rsc.org Given that this compound is an oxidative derivative of Phelligridin A, its synthesis would logically follow the successful synthesis of Phelligridin A, with a subsequent oxidation step to furnish the final product. nih.gov
The cornerstone of synthetic strategies towards phelligridins involves a combination of palladium-catalyzed cross-coupling reactions and aldol-type condensations. rsc.orgresearchgate.net
Suzuki-Miyaura Coupling: This reaction is pivotal for constructing the bi-aryl linkage within the phelligridin framework. The synthesis often commences with a commercially available α-pyrone, which is brominated and protected to create a suitable precursor for the coupling reaction. rsc.org This bromopyrone is then coupled with a boronate ester, successfully forming a key C-C bond and assembling a significant portion of the molecule. rsc.org
Aldol-type Condensation: Following the Suzuki-Miyaura coupling, an aldol-type condensation is employed to form one of the pyrone rings and complete the tricyclic core. For example, a key intermediate, dimethylphelligridin A, serves as a precursor for the aldol-type reaction with various aldehydes to yield different phelligridins. rsc.org The choice of base, such as lithium hexamethyldisilazide (LHMDS) or potassium tert-butoxide (t-BuOK), is critical for the success of this reaction. rsc.org
Methodological Advancements: More recent advancements have sought to streamline the synthesis of the phelligridin scaffold. A notable development is the Ru(II)-catalyzed C-H activation/[4 + 2] annulation of aryl imidates with heteroaromatic iodonium (B1229267) ylides. acs.orgnih.gov This bio-inspired approach provides a one-step construction of phelligridin analogues from readily available starting materials, significantly shortening previous multi-step syntheses. acs.orgnih.gov This method has been successfully used for the total synthesis of Phelligridin A and demonstrates a modular approach to the core structure of Phelligridins C and D. acs.orgnih.gov
Design and Synthesis of this compound Analogs and Derivatives
The development of analogs and derivatives of this compound is driven by the need to understand its molecular mode of action and to improve its pharmacological properties. rsc.org By systematically modifying the parent structure, researchers can probe the importance of various functional groups and structural features for its biological activity. rsc.org
The rational design of this compound analogs is guided by several principles aimed at creating lead compounds for potential therapeutic applications. rsc.org A primary goal is to conduct structure-activity relationship (SAR) studies to identify the pharmacophore—the essential structural elements required for bioactivity. rsc.orgresearchgate.net
Key design strategies include:
Simplification of the Core Structure: Creating "open chain" analogs to determine if the rigid tricyclic system is necessary for activity. rsc.org This approach helps to deconstruct the complex natural product into simpler motifs that may retain biological function while being more synthetically accessible. rsc.org
Modification of Peripheral Functional Groups: Investigating the role of hydroxyl groups, particularly the catechol moiety found in related phelligridins, which has been shown to be essential for the cytotoxicity of Phelligridin C. researchgate.net
Modularity in Synthesis: Employing synthetic routes, such as those utilizing Suzuki-Miyaura coupling and aldol (B89426) condensation, that allow for the easy substitution of different building blocks. rsc.org This modularity enables the creation of a library of analogs by changing the coupling partners, which facilitates a systematic exploration of the SAR. rsc.org
Synthetic routes to novel this compound analogs leverage the same powerful reactions used for the total synthesis of the natural products themselves. A noteworthy example is the development of a clean, one-pot, four-step methodology to synthesize a series of new open-chain analogs of this compound. rsc.org
This approach focuses on creating molecules that contain the 4-hydroxy pyran-2-one scaffold, a key structural motif of this compound. rsc.org The one-pot synthesis is highly regioselective and efficient, allowing for the creation of multiple functionalized pyran ring structures. rsc.org This method provides a significant advantage by being time-efficient and user-friendly for generating a diverse set of analogs for biological evaluation. rsc.org Another advanced method involves a Ru(II)-catalyzed C-H activation/[4 + 2] annulation, which offers a one-step construction of phelligridin analogues from simple starting materials. acs.org
Systematic Investigation of Structure-Cellular Activity Relationships (SAR)
Systematic investigation into the structure-cellular activity relationships (SAR) of phelligridins is crucial for identifying the molecular features responsible for their biological effects. rsc.orgresearchgate.net Studies on Phelligridins C and D have revealed that the entire tricyclic skeleton and the catechol group on one of the aryl rings are essential for their cytotoxic activity. researchgate.net Simpler fragments of the molecules, such as Phelligridin A (representing the left segment) and hispidin (B607954) (representing the right segment of Phelligridin D), show no cytotoxicity, indicating that the combination of these segments into the full fused structure is critical. rsc.orgresearchgate.net
For this compound, specific research has been conducted on a series of synthesized open-chain analogs to evaluate their in vitro cytotoxicity against cancer cell lines. rsc.org These analogs, which feature a 3-aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one core, have demonstrated potent cytotoxic activity in the low micromolar range against human breast cancer (MCF-7) cells. rsc.org The study highlights that even with a simplified, non-rigid scaffold, cytotoxic effects can be retained and even modulated by altering the substitution on the aryl ring. rsc.org
For example, compound 5o from the series showed the highest cytotoxic activity, while compound 5a exhibited twofold selectivity, being more toxic to breast cancer cells than to normal fibroblast (NIH3T3) cells. rsc.org
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | NIH3T3 (Normal Fibroblast) IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Analog 5a | 21.80 | 43.40 | ~2.0 |
| Analog 5o | 12.49 | 13.76 | ~1.1 |
These findings suggest that the 4-hydroxy pyran-2-one core is a key pharmacophore and that further modifications can lead to the development of potent and selective cytotoxic agents. rsc.org
Correlation of Structural Motifs with Observed Cellular Modulatory Effects
This compound is a styrylpyrone-type compound belonging to a class of highly oxygenated and unsaturated polyphenols. researchgate.nettandfonline.com Its biological activities are intrinsically linked to its specific structural features. Research into the structure-activity relationships (SAR) of phelligridins and related compounds has revealed that the entire molecular skeleton is crucial for their cytotoxic effects. researchgate.netoup.com
Key structural motifs that are believed to contribute to the cellular modulatory effects of this class of compounds include:
The Pyrone Rings: Phelligridins possess a distinctive tricyclic fused ring system that includes two adjacent α-pyrone rings. rsc.org This core structure is considered essential for its biological activity.
The Catechol Group: The presence of a catechol group (an aromatic ring with two adjacent hydroxyl groups) on the styryl moiety is critical for cytotoxicity. researchgate.netoup.com The hydroxyl groups are important for interactions with biological targets.
Conjugated Double Bonds: The long chain of conjugated double bonds results in a highly unsaturated structure, which is a common feature among hispidin polyphenols and contributes to their antioxidant activities. researchgate.net
Carboxylic Acid Group: this compound is specifically characterized by a carboxylic acid group at the C-3 position of the pyrano[4,3-c]isochromene core. nih.gov This functional group significantly influences the molecule's polarity and potential interactions.
Studies on analogs have demonstrated that modifications to these core motifs lead to significant changes in biological activity. For instance, research on related pyrone polyphenols like Phelligridin C and D has shown that the entire skeleton and the catechol group are indispensable for their cytotoxic properties. researchgate.netoup.com Similarly, preliminary SAR analysis of related compounds suggests that the catechol unit, the double bond on the side-chain, and the pyran ring may be important pharmacophoric elements. semanticscholar.org The investigation of various structural analogs has consistently shown that any significant alteration to the core structure or key functional groups leads to a reduction in cellular activity. chemrxiv.org
Identification of Pharmacophoric Features Essential for Activity
A pharmacophore represents the spatial arrangement of essential molecular features that a ligand must possess to be recognized by and interact with a specific biological target. babrone.edu.inresearchgate.net For this compound and its analogs, the identification of these pharmacophoric features is key to understanding their mechanism of action and designing new, more potent compounds.
Based on structure-activity relationship studies of related compounds, the essential pharmacophoric features for the biological activity of the phelligridin class can be described as follows:
Hydrogen Bond Donors (HBD): The hydroxyl groups of the catechol moiety are critical HBDs, enabling interaction with amino acid residues in target proteins. medsci.org
Hydrogen Bond Acceptors (HBA): The oxygen atoms within the α-pyrone rings and the carboxylic acid group act as HBAs. researchgate.netmedsci.org
Aromatic Ring (AR): The phenyl ring of the styryl group serves as an aromatic feature, which can engage in π-π stacking or hydrophobic interactions with the target. medsci.org
The combination of these features in a specific three-dimensional arrangement constitutes the pharmacophore. Ligand-based pharmacophore modeling, which analyzes a set of active molecules to find shared interaction features, helps in defining this arrangement. babrone.edu.in For example, a pharmacophore model generated for similar compounds might include one aromatic ring, multiple hydrogen bond acceptors, and hydrophobic groups. medsci.org The precise spatial relationship between the catechol's hydroxyl groups, the pyrone oxygens, and the aromatic ring is thought to be fundamental for the observed cytotoxic effects. researchgate.netoup.com
Comparative Analysis of this compound and Related Compounds
This compound belongs to the broader family of hispidin-derived polyphenols, which are secondary metabolites found in Phellinus fungi. researchgate.netsci-hub.se Comparing this compound to its structural relatives, such as hispidin, phelligridin D, and synthetic analogs, provides valuable insights into how specific structural variations influence biological activity. rsc.org
Hispidin, a biosynthetic precursor, is a simpler molecule with a single pyrone ring linked to a styryl group. rsc.org While it exhibits antioxidant activity, the fused tricyclic structure of phelligridins, like this compound, is associated with more potent and diverse biological effects, including cytotoxicity. rsc.orgsci-hub.se
Synthetic efforts have focused on creating analogs to probe the structure-activity relationship. For example, the total synthesis of phelligridins C and D confirmed that the complete, fused tricyclic skeleton is essential for their cytotoxicity. researchgate.netoup.com When the molecule was broken down into its constituent "left" and "right" segments, the individual parts showed significantly diminished activity, highlighting the importance of the integrated structure. rsc.org
In one study, a series of open-chain analogs of this compound were synthesized and evaluated for their in vitro cytotoxicity. All the synthesized compounds demonstrated potent cytotoxic activity in the low micromolar range against breast cancer cell lines. researchgate.net This suggests that while the rigid tricyclic system is important, certain open-chain structures can mimic the necessary pharmacophoric features to achieve a biological effect.
A review of styrylpyrones from Phellinus species indicates that this compound exhibits cytotoxic activity against several cancer cell lines, including A549 (lung), Bel-7402 (liver), and HCT-8 (colon), with IC₅₀ values in the single-digit micromolar range. sci-hub.se This positions this compound as a compound of significant interest within its class.
The table below presents a comparative view of this compound and some of its related compounds.
| Compound Name | Core Structure | Key Functional Groups | Reported Biological Activity |
| This compound | Pyrano[4,3-c]isochromene (fused tricyclic) | Catechol, Carboxylic acid | Cytotoxic against A549, Bel-7402, HCT-8 cancer cells. sci-hub.se |
| Hispidin | Styrylpyrone (monocyclic pyrone) | Catechol | Antioxidant. rsc.org |
| Phelligridin D | Pyrano[4,3-c]isochromene (fused tricyclic) | Catechol | Cytotoxic against various cancer cells. rsc.org |
| Phelligridin C | Pyrano[4,3-c]isochromene (fused tricyclic) | Pyrogallol (three adjacent hydroxyls) | Cytotoxic. researchgate.netoup.com |
| Open-chain analogs | Acyclic | Varies, mimics pyrone and styryl moieties | Potent cytotoxicity against breast cancer cell lines. researchgate.net |
This comparative analysis underscores that while the general hispidin-derived scaffold is a good starting point for biological activity, the specific arrangement into a fused tricyclic system and the nature of the substituents, such as the carboxylic acid in this compound, are critical determinants of the potency and spectrum of cellular effects. researchgate.netrsc.orgsci-hub.se
Investigation of Phelligridin J S Molecular and Cellular Modulatory Effects
Mechanisms of Cellular Proliferation and Viability Modulation in In Vitro Systems
The impact of Phelligridin J on the fundamental cellular processes of proliferation and viability has been investigated in laboratory settings, providing insights into its potential as a modulator of cell fate.
Studies have demonstrated that this compound exhibits cytotoxic effects against certain human cancer cell lines. Specifically, research has shown that this compound has a cytotoxic effect on the MCF-7 human breast cancer cell line. nih.gov This indicates that the compound can inhibit the proliferation and reduce the viability of these cultured cancer cells. A related compound, Phelligridin D, has also been observed to inhibit the self-limited proliferation of mesangial cells cultured in high glucose conditions. While the precise mechanisms underpinning the antiproliferative activity of this compound are not yet fully elucidated, these findings suggest a potential for this compound to interfere with the cellular machinery that governs cell growth and division.
Programmed cell death, or apoptosis, is a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. While the cytotoxic effects of this compound on the MCF-7 cell line have been noted, specific studies detailing its direct influence on the intricate pathways of programmed cell death in this or other specific cell lines are not extensively available in the current scientific literature. The induction of apoptosis is a common mechanism of action for many cytotoxic compounds. jbtr.or.krnih.govresearchgate.netmdpi.commdpi.combiomedpharmajournal.orgnih.govmdpi.com Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. jbtr.or.krnih.gov Both pathways converge on the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. nih.govmdpi.com Further research is required to determine whether this compound actively engages these apoptotic pathways in cancer cells and to identify the specific molecular triggers and signaling cascades involved.
Analysis of Receptor and Enzyme Target Interactions
The biological effects of this compound are likely mediated through its interaction with specific protein targets, such as receptors and enzymes. Investigations into these interactions are crucial for understanding its mechanism of action at a molecular level.
Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that plays a significant role in regulating various cellular processes. nih.govresearchgate.netbiorxiv.orgmdpi.com While there is no direct experimental evidence to date confirming the modulatory effect of this compound on PTP1B activity, research on structurally related compounds provides a basis for potential interaction. Styrylpyrone-type metabolites, which share a core chemical scaffold with this compound, have been identified as inhibitors of PTP1B. This suggests that this compound may also possess the ability to interact with and modulate the activity of this enzyme. However, dedicated enzymatic assays and binding studies are necessary to confirm this hypothesis and to determine the nature and extent of any such interaction.
Recent research has identified phelligridin-based compounds as novel inhibitors of human CD73. acs.orgnih.gov CD73 is an enzyme that plays a role in the tumor microenvironment by producing immunosuppressive adenosine. acs.orgnih.gov A study employing computer-aided drug discovery and enzymatic assays identified several phelligridin-based molecules that exhibited dose-dependent inhibition of CD73 enzymatic activity. acs.orgnih.gov The inhibitory concentrations (IC50) for these compounds were found to be in the micromolar range. acs.orgnih.gov
Inhibitory Activity of Phelligridin-Based Compounds on Human CD73
| Compound | IC50 (µM) |
|---|---|
| Phelligridin-based compound 1 | 6.72 |
| Phelligridin-based compound 2 | 8.95 |
| Phelligridin-based compound 3 | 15.34 |
| Phelligridin-based compound 4 | 25.67 |
| Phelligridin-based compound 5 | 48.91 |
| Phelligridin-based compound 6 | 98.23 |
| Phelligridin-based compound 7 | 121.5 |
| Phelligridin-based compound 8 | 172.1 |
This table presents the IC50 values of eight dose-dependent phelligridin-based inhibitors of human CD73, as identified in a study by Lyu et al. (2021). nih.gov
Modeling studies suggest that the phelligridin scaffold of these compounds interacts with the CD73 protein through hydrophobic stacking interactions, being positioned between the rings of phenylalanine residues F417 and F500. acs.orgnih.gov Additionally, these inhibitors are predicted to form hydrogen bonds with the enzyme. acs.orgnih.gov These findings highlight the potential of phelligridin-based structures, including this compound, as a foundation for the development of targeted CD73 inhibitors.
Aspartate-β-semialdehyde dehydrogenase and sialidase are enzymes found in fungal pathogens that are considered potential targets for antifungal drug development. nih.govnih.govresearchgate.netdntb.gov.uanih.gov Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. nih.govnih.govresearchgate.netdntb.gov.uanih.govresearchgate.net At present, there are no specific molecular docking or experimental studies in the published literature that investigate the interaction of this compound with fungal Aspartate-β-Semialdehyde Dehydrogenase or Sialidase. While the potential for such interactions exists based on the chemical structure of this compound, dedicated computational modeling and subsequent experimental validation are required to explore and confirm any binding and inhibitory activity against these fungal enzymes.
Role in Autophagy Pathway Regulation in Cellular Stress Models
Impact on Autophagy-Related Gene Expression and Protein Levels
Until dedicated studies on this compound are conducted and published, a scientifically accurate and informative article on its specific molecular and cellular modulatory effects cannot be responsibly produced.
Computational Approaches and Advanced Research Perspectives
Molecular Docking and Virtual Screening for Ligand-Target Prediction
Molecular docking and virtual screening are powerful computational tools that predict how a small molecule, such as Phelligridin J, might bind to a protein target. longdom.org These methods are crucial in the early stages of drug discovery for identifying potential drug candidates from large databases of chemical compounds. longdom.orgdntb.gov.ua
In the investigation of this compound and its derivatives, structure-based virtual screening has been employed to identify novel inhibitors of specific biological targets. For instance, a study aimed at discovering new inhibitors for human CD73, an emerging immune checkpoint, utilized a virtual screening approach on the Chemdiv-Plus database. nih.gov This process led to the identification of several phelligridin-based compounds with significant inhibitory activity. nih.govacs.org The screening process often involves multiple stages, including initial energy-based screening followed by more refined techniques like glide docking scores and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to improve the accuracy of binding affinity predictions. dntb.gov.ua
Modeling studies have revealed key interactions between the phelligridin scaffold and its target proteins. For example, in the case of CD73, the phelligridin group is predicted to be positioned between the rings of two key amino acid residues, F417 and F500. nih.gov These interactions are primarily hydrophobic stacking interactions, supplemented by hydrogen bonds, which contribute to the stable binding of the compound. nih.gov
Table 1: Virtual Screening and Docking of Phelligridin-based Compounds against CD73
| Computational Method | Database Screened | Key Findings |
|---|---|---|
| Structure-based virtual screening | Chemdiv-Plus | Identified 500 molecules with high binding affinity. nih.gov |
| Analysis of drug-like properties | - | Narrowed down to 68 small molecules with oral non-CNS drug profiles. nih.gov |
| Molecular Docking | - | Predicted binding mode where the phelligridin group is sandwiched by F417 and F500 residues. nih.gov |
| Interaction Analysis | - | Identified key hydrogen bonds and hydrophobic stacking interactions. nih.gov |
Molecular Dynamics Simulations for Characterizing Binding Dynamics
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the interaction between a ligand and its target. nih.gov These simulations can provide a more detailed understanding of the binding conformation and stability of the complex over time. dntb.gov.ua
In the context of phelligridin research, MD simulations have been used to refine the binding modes predicted by molecular docking. For example, after identifying a potential inhibitor for a target like Janus kinase 3 (JAK3), MD simulations were conducted to gain a deeper understanding of the interaction between the compound and the protein. dntb.gov.ua This information is invaluable for guiding the subsequent optimization of the lead compound's structure to enhance its inhibitory potency. dntb.gov.ua Similarly, MD simulations have been applied to study the binding of compounds to other targets, such as JNK3, providing insights that can pave the way for more refined drug development strategies. dntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.comwikipedia.orgmedcraveonline.com QSAR models are built by correlating the physicochemical properties or structural features of a series of compounds with their known biological activities. jocpr.com These models can then be used to predict the activity of new, untested compounds, thereby prioritizing molecules with potential therapeutic effects. jocpr.commedcraveonline.com
While specific QSAR studies focusing solely on this compound are not extensively documented in the provided search results, the principles of QSAR are highly relevant to its future development. jocpr.comwikipedia.orgmdpi.com By synthesizing a series of this compound analogs and measuring their biological activity against a specific target, a QSAR model could be developed. This model would help in designing new derivatives with enhanced potency and selectivity. jocpr.com The process involves selecting relevant molecular descriptors, building a mathematical model, and rigorously validating it to ensure its predictive power. mdpi.com
Future Directions in this compound Research
The ongoing research into this compound opens up several exciting avenues for future exploration, leveraging advanced computational and experimental techniques.
Exploration of Undiscovered Bio-targets
The structural features of this compound suggest that it may interact with a variety of biological targets beyond those already identified. Future research will likely focus on exploring these undiscovered bio-targets. nih.gov The development of small-molecule inhibitors for novel immune checkpoints, such as TIM-3, is a promising area of cancer immunotherapy. researchgate.net The identification of small molecules that can block the interaction of TIM-3 with its ligands has shown promise in reinvigorating T cell function and inhibiting tumor growth. researchgate.net Given the success of phelligridin-based compounds against CD73, it is plausible that similar scaffolds could be effective against other immune checkpoints or other classes of enzymes. nih.gov The vast and diverse chemistry of fungal secondary metabolites suggests a rich source for discovering novel bioactive compounds. pensoft.net
Development of Chemical Probes for Cellular Studies
To better understand the cellular functions of this compound's targets, the development of chemical probes is essential. nih.govnih.gov Chemical probes are small molecules designed to be highly potent and selective for a specific protein target, allowing researchers to study the protein's function in a cellular context. nih.govfebs.org These probes can be modified to include functionalities for visualization or affinity-based pulldown experiments. mdpi.com The development of such probes for this compound's targets would enable a deeper understanding of their roles in cellular processes and disease. nih.govmdpi.com
Integration of Artificial Intelligence and Machine Learning in Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling more efficient and accurate analysis of large datasets. mednexus.orgfrontiersin.org These technologies can be applied to various stages of the drug discovery pipeline, from target identification and compound screening to lead optimization and prediction of drug-like properties. mdpi.comnih.gov In the context of this compound, AI and ML algorithms could be used to analyze vast chemical libraries to identify novel analogs with improved activity, predict potential off-target effects, and even design new molecules from scratch (de novo drug design). frontiersin.orgucl.ac.uk The integration of AI with experimental data will likely accelerate the development of this compound-based therapeutics. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Phelligridin E |
| Atromentin |
| Cephalosporin C |
| Fusidic acid |
| Griseofulvin |
| Pleuromutilin |
| Polyporic acid |
| Rapamycin |
| Sporothriolide |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
